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2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid

Catalog No.
S3659169
CAS No.
73129-13-2
M.F
C13H8FNO4S
M. Wt
293.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid

CAS Number

73129-13-2

Product Name

2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid

IUPAC Name

2-(2-fluorophenyl)sulfanyl-5-nitrobenzoic acid

Molecular Formula

C13H8FNO4S

Molecular Weight

293.27 g/mol

InChI

InChI=1S/C13H8FNO4S/c14-10-3-1-2-4-12(10)20-11-6-5-8(15(18)19)7-9(11)13(16)17/h1-7H,(H,16,17)

InChI Key

WEEHNBNVAYPJQS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)F)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)F)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid is an organic compound characterized by its unique molecular structure, which includes a nitro group, a fluorophenyl group, and a sulfanyl group attached to a benzoic acid backbone. The chemical formula for this compound is C13_{13}H10_{10}FNO2_2S, and it features a 2-fluorophenyl group at one end and a nitro group at the 5-position of the benzoic acid moiety. This compound is significant in medicinal chemistry due to its potential biological activities and applications in various fields.

Due to the lack of specific data, it is recommended to handle this compound with caution, assuming it might possess similar hazards to other nitroaromatic compounds. These potential hazards include:

  • Skin and eye irritation: Nitroaromatic compounds can be irritating to the skin and eyes upon contact [].
  • Respiratory irritation: Inhalation of dust particles might irritate the respiratory tract.
  • Potential explosive hazard: Nitroaromatic compounds can be explosive under certain conditions, although the specific risk for this molecule requires further investigation.

  • Electrophilic Aromatic Substitution: The nitro group can deactivate the aromatic ring towards electrophilic substitution, while the fluorine atom can direct incoming electrophiles to the ortho or para positions relative to itself.
  • Nucleophilic Substitution: The sulfanyl group can be involved in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Acid-Base Reactions: The carboxylic acid functional group can undergo typical acid-base reactions, forming salts or esters when reacted with bases or alcohols respectively.

Research indicates that compounds similar to 2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid exhibit various biological activities, including:

  • Antimicrobial Properties: Compounds with nitro groups are often investigated for their antibacterial and antifungal activities.
  • Anti-inflammatory Effects: Some derivatives show promise in reducing inflammation, making them candidates for treating inflammatory diseases.
  • Potential Anticancer Activity: The structural features of this compound suggest potential interactions with biological targets involved in cancer progression.

The synthesis of 2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid can be achieved through several methods:

  • Nucleophilic Aromatic Substitution: Starting from 5-nitrobenzoic acid, a nucleophilic substitution reaction can be performed with a suitable fluorinated thiol to introduce the sulfanyl group.
  • Electrophilic Aromatic Substitution: A fluorinated aromatic compound can be synthesized first, followed by nitration at the appropriate position on the aromatic ring.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies and coupling reactions to achieve the final product.

The applications of 2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid are diverse:

  • Pharmaceuticals: Due to its potential biological activities, it could serve as a lead compound in drug development.
  • Chemical Intermediates: It may act as an intermediate in the synthesis of more complex organic molecules in chemical manufacturing.
  • Research Reagents: Useful in laboratories for studying reaction mechanisms involving nitro and sulfanyl groups.

Interaction studies involving 2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how this compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.
  • Structure-Activity Relationship Studies: To determine how modifications to its structure affect its biological activity.

Several compounds share structural similarities with 2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid. Here are some examples:

Compound NameStructure FeaturesUnique Aspects
4-Nitrophenylsulfanyl benzoic acidNitro and sulfanyl groupsPotential use in dye applications
2-(Phenylthio)-5-nitrobenzoic acidSimilar nitro groupDifferences in substituent effects on reactivity
3-Fluoro-4-nitrophenyl benzoateFluoro and nitro substitutionsFocused on esterification reactions
3-(Trifluoromethyl)phenyl sulfideTrifluoromethyl versus fluoroEnhanced lipophilicity affecting biological activity

Each of these compounds exhibits unique properties that differentiate them from 2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid, particularly regarding their reactivity and potential applications in various fields.

XLogP3

3.4

Dates

Last modified: 08-20-2023

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